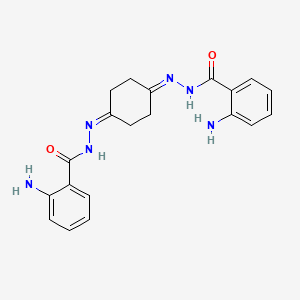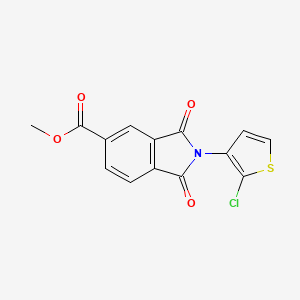
Methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate is a complex organic compound that belongs to the thiazolidine family. Thiazolidines are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by its unique structure, which includes a thiazolidine ring fused with a benzoate ester and a phenyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate typically involves a multi-step process. One common method starts with the reaction of substituted benzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with hydrazine to produce the hydrazide. The hydrazide is further reacted with p-chloro benzaldehyde and thioglycolic acid under reflux conditions to form the thiazolidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and automated systems to ensure consistent quality and efficiency. The reaction conditions are carefully controlled to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its biological activity.
Industry: Utilized in the development of fluorescent brightening agents and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with sulfur-containing enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-oxo-N-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)-3,4-dihydroquinazoline-5-carboxamides: Similar structure but with a quinazoline ring.
N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides: Contains a benzothiazole ring instead of a benzoate ester
Uniqueness
Methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H15NO3S |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
methyl 4-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzoate |
InChI |
InChI=1S/C17H15NO3S/c1-21-17(20)13-7-9-14(10-8-13)18-15(19)11-22-16(18)12-5-3-2-4-6-12/h2-10,16H,11H2,1H3 |
InChI Key |
KQZJJSNIZPPMRQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(SCC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N'-[(3,4-Dimethoxyphenyl)methylene]bis(3-phenylpropanamide)](/img/structure/B11105282.png)
![2-Methoxy-4-[(E)-(4H-1,2,4-triazol-4-ylimino)methyl]phenyl acetate](/img/structure/B11105287.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(ethylsulfanyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B11105291.png)


![Ethyl 4-({[2-({[4-(ethoxycarbonyl)anilino]carbonyl}oxy)-3,3,3-trifluoro-1,1,2-tris(trifluoromethyl)propoxy]carbonyl}amino)benzoate](/img/structure/B11105302.png)
![2,4,5-trichloro-6-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]pyridine-3-carbonitrile](/img/structure/B11105306.png)
![(8E)-2-amino-8-(4-chlorobenzylidene)-4-(4-chlorophenyl)-6-ethyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B11105307.png)
![methyl 4-({[(5E)-4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B11105321.png)
![N-({N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]hydrazinecarbonyl}methyl)-3-fluorobenzamide](/img/structure/B11105332.png)

![6-Amino-3-tert-butyl-4-(4-hydroxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11105337.png)
![1-Diphenylphosphoryl-2-[2-[2-(2-diphenylphosphorylphenoxy)ethoxy]ethoxy]benzene](/img/structure/B11105353.png)
![2,2'-[5-({4-[(1E)-3-oxo-3-phenylprop-1-en-1-yl]phenyl}carbamoyl)benzene-1,3-diyl]bis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)](/img/structure/B11105372.png)
